
2-(2-Fluoro-6-methoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-6-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of ethanamine, where the phenyl ring is substituted with a fluoro group at the 2-position and a methoxy group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
Amination: The bromide is reacted with ammonia or an amine to form the desired ethanamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-6-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields different amines or alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-6-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The fluoro and methoxy groups influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Fluoro-4-methoxyphenyl)ethanamine: Similar structure but with the methoxy group at the 4-position.
2-(2-Methoxyphenyl)ethanamine: Lacks the fluoro group, affecting its chemical properties and reactivity.
Uniqueness
2-(2-Fluoro-6-methoxyphenyl)ethanamine is unique due to the specific positioning of the fluoro and methoxy groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
2-(2-fluoro-6-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5-6,11H2,1H3 |
InChI-Schlüssel |
WLSNSGGYSAGNDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)F)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)

![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)
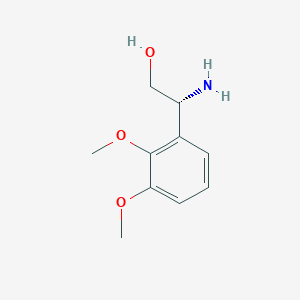
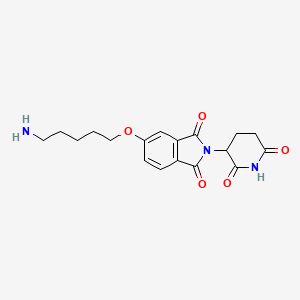
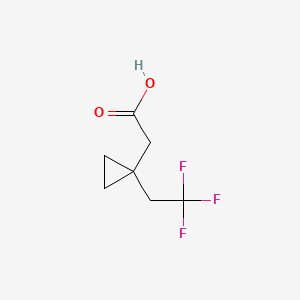
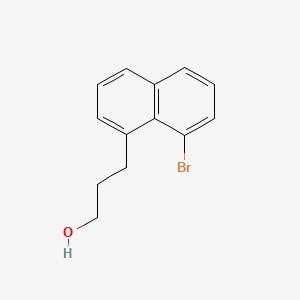
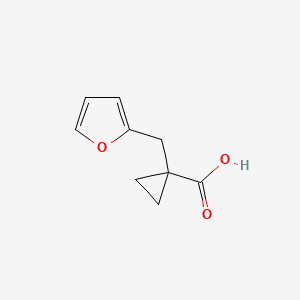
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)



